molecular formula C13H19ClN2O2 B12446826 3-Morpholino-N-phenyl-propanamide hydrochloride

3-Morpholino-N-phenyl-propanamide hydrochloride

Cat. No.: B12446826
M. Wt: 270.75 g/mol
InChI Key: UCULFXKUQONPES-UHFFFAOYSA-N
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Description

3-Morpholino-N-phenyl-propanamide hydrochloride is a chemical compound with the molecular formula C13H18N2O2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring and a phenyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-N-phenyl-propanamide hydrochloride typically involves the reaction of morpholine with N-phenylpropanamide under specific conditions. One common method includes the use of acetonitrile as a solvent and heating the reaction mixture to 170°C for 25 minutes . The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the carbonyl carbon of N-phenylpropanamide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-N-phenyl-propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Morpholino-N-phenyl-propanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Morpholino-N-phenyl-propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholino-N-phenyl-propanamide hydrochloride is unique due to its specific combination of a morpholine ring and a phenyl group attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

3-morpholin-4-yl-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H

InChI Key

UCULFXKUQONPES-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=CC=C2.Cl

Origin of Product

United States

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